Lipophilicity (XLogP3-AA) Comparison: Fluorine vs. Chlorine Substitution
The calculated partition coefficient (XLogP3-AA) for 2-[(3-aminopiperidin-1-yl)methyl]-4-fluorophenol is 1.1, whereas the direct chloro analog (2-[(3-aminopiperidin-1-yl)methyl]-4-chlorophenol, CAS 1249550-70-6) has a computed XLogP3-AA of 1.6 [1][2]. This represents a quantified decrease in lipophilicity of Δ = -0.5 log units for the fluorinated compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol (XLogP3-AA = 1.6) |
| Quantified Difference | Δ = -0.5 |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm [1][2] |
Why This Matters
A lower logP value suggests improved aqueous solubility and potentially reduced off‑target membrane partitioning, which can be a decisive factor when selecting a building block for optimizing oral bioavailability or reducing hERG liability.
- [1] PubChem. 2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol (CID 91811728). XLogP3-AA = 1.1. View Source
- [2] PubChem. 2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol (CID 54592752). XLogP3-AA = 1.6. View Source
